2-Phenyl-1-pyridin-2-ylethanamine
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Overview
Description
2-Phenyl-1-pyridin-2-ylethanamine is an organic compound with the molecular formula C₁₃H₁₄N₂. It is a derivative of both phenyl and pyridine, making it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
The primary targets of 2-Phenyl-1-pyridin-2-ylethanamine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many other compounds, it likely interacts with its targets to induce changes in cellular processes .
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the compound’s role in various biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemical Analysis
Biochemical Properties
It is known that the pyrrolidine ring, a nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Cellular Effects
It is known that changes in cellular function can be influenced by various factors, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Temporal Effects in Laboratory Settings
It is known that different kinds of challenges can alter spontaneous ongoing electroencephalographic (EEG) rhythms in animal models, thus providing paradigms to evaluate treatment effects in drug discovery .
Dosage Effects in Animal Models
It is known that the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
Metabolic Pathways
The metabolic pathways that 2-Phenyl-1-pyridin-2-ylethanamine is involved in are currently unknown. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions .
Transport and Distribution
It is known that the five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Subcellular Localization
It is known that SMS1 resides in the Golgi, while SMS2 is located in the Golgi and plasma membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-pyridin-2-ylethanamine typically involves the reaction of pyridine derivatives with phenyl-containing compounds. One common method is the reductive amination of 2-acetylpyridine with phenylamine in the presence of a reducing agent such as sodium borohydride . The reaction conditions often include solvents like ethanol or methanol and are carried out under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process is often monitored using techniques like gas chromatography to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-pyridin-2-ylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, phenyl derivatives, and amine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Phenyl-1-pyridin-2-ylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simpler analogue with similar biological activities but lacking the pyridine ring.
1-Phenyl-2-pyridin-2-ylethanone: A ketone derivative with different reactivity and applications.
2-Phenylpyridine: Lacks the ethanamine side chain but shares the phenyl-pyridine core structure.
Uniqueness
2-Phenyl-1-pyridin-2-ylethanamine is unique due to its combined phenyl and pyridine structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-1-pyridin-2-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12(13-8-4-5-9-15-13)10-11-6-2-1-3-7-11/h1-9,12H,10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVZCVILTRYDBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16273-81-7 |
Source
|
Record name | 2-phenyl-1-(pyridin-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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